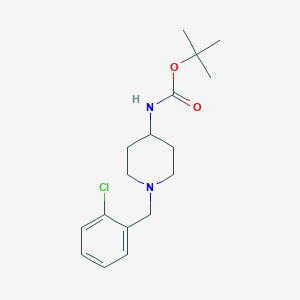

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAOIKJWASPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-chlorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: The compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists .

Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including bacterial infections and cancer .

Industry: The compound is utilized in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound primarily targets Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium . It induces depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential and subsequent bacterial cell death .

Comparison with Similar Compounds

tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate: This compound has a similar piperidinylcarbamate structure but lacks the chlorobenzyl group.

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: This compound is similar but may have different substituents on the benzyl group.

Uniqueness: this compound is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and a chlorobenzyl substituent, contributing to its diverse biological properties.

The molecular formula of this compound is C17H25ClN2O2, with a molecular weight of approximately 320.85 g/mol. Its structure can be summarized as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Chlorobenzyl Group : A benzyl group substituted with a chlorine atom at the para position.

- Carbamate Functionality : Contributes to the compound's reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets. The chlorobenzyl group enhances lipophilicity, allowing for better membrane penetration and interaction with various receptors and enzymes. Research indicates that this compound may act as an enzyme inhibitor or receptor antagonist, impacting pathways involved in microbial resistance and cancer proliferation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These bacteria are known for their resistance to conventional antibiotics, making this compound a candidate for further development in antibiotic therapies .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Enterococcus faecium | 16 μg/mL |

| Escherichia coli | Not effective |

Anticancer Activity

In vitro studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 25.72 |

| U87 | 45.20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various piperidine derivatives, including this compound, against multidrug-resistant bacterial strains. The results showed that this compound significantly inhibited bacterial growth compared to control groups, suggesting its potential as an alternative treatment option .

- Anticancer Research : In another investigation focused on breast cancer treatment, researchers found that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.